IU1-248

USP14 Enzymatic Assay IC50

Cell-based USP14 target validation requires potent, selective inhibitors with sufficient solubility to avoid solvent toxicity. IU1-248 solves this: second-generation allosteric USP14 inhibitor (steric blockade, non-covalent). - **Solubility:** DMSO 67-83 mg/mL enables ≥100 mM stocks; IU1-47 limited to ~24 mM. - **Selectivity:** 25-fold over USP5/IsoT; b-AP15 inhibits both USP14 & UCHL5 (confounding). - **Validation:** Co-crystal structure PDB: 6IIN (2.53 Å); active in BRCA1-mutant TNBC models (synergy with PARG inhibitor). Packaged for lab research. Reliable global supply.

Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
Cat. No. B15581709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIU1-248
Molecular FormulaC20H23N3O2
Molecular Weight337.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H23N3O2/c1-14-11-19(20(25)13-22-9-7-18(24)8-10-22)15(2)23(14)17-5-3-16(12-21)4-6-17/h3-6,11,18,24H,7-10,13H2,1-2H3
InChIKeyWFOUOZGIXDMUJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IU1-248: Structure-Guided USP14 Inhibitor


IU1-248 is a derivative of IU1 and a selective inhibitor of ubiquitin-specific peptidase 14 (USP14), a proteasome-associated deubiquitinating enzyme. It is classified as a small-molecule allosteric inhibitor that binds to a unique steric site distinct from the catalytic center. Its CAS number is 2307472-03-1, and its molecular formula is C20H23N3O2 [1]. The compound was developed through structure-guided optimization to address the potency and solubility limitations of the parent compound IU1 [2].

Why IU1-248 Cannot Be Substituted


Generic USP14 inhibitors, including IU1 and covalent probes like b-AP15, exhibit distinct binding modes, potencies, and selectivity profiles. IU1-248 achieves a 10-fold greater potency than IU1 (IC50 0.83 μM vs 12.25 μM) and demonstrates significantly improved aqueous solubility [1]. Its allosteric binding mechanism—occupying a steric pocket ~8.3 Å from the catalytic cysteine—is unique to the IU-series and confers selectivity that covalent active-site inhibitors cannot match [2]. Substituting IU1-248 with IU1 or other DUB inhibitors would compromise experimental reproducibility, require higher compound concentrations, and introduce off-target activity due to differential selectivity [3].

IU1-248 Differentiation Evidence


USP14 Inhibitory Potency vs IU1

In a direct head-to-head comparison, IU1-248 inhibited proteasome-bound USP14 with an IC50 of 0.83 μM, whereas IU1 displayed an IC50 of 12.25 μM [1]. This represents a 10-fold potency improvement achieved through structure-guided design. The assay used purified USP14 catalytic domain and Ub-AMC as a fluorogenic substrate [1].

USP14 Enzymatic Assay IC50

Selectivity over USP5/IsoT

Co-crystal structure (PDB: 6IIN) reveals that IU1-248 binds to a steric pocket located ~8.3 Å from the catalytic cysteine C114 [1]. This allosteric site is unique to USP14; sequence and structural alignments show that key residues (H426, Y436, Y476) and the binding cleft architecture are not conserved in other DUBs (USP2, USP7, USP15, IsoT, UCH-L1, UCH-L3) [1]. In contrast, covalent inhibitors like b-AP15 and VLX1570 target the active-site cysteine and exhibit broad DUB cross-reactivity [2].

Allosteric Inhibition Selectivity Crystal Structure

Aqueous Solubility Improvement

The authors report that IU1-248 exhibited significantly improved solubility compared to IU1, which is advantageous for cell-level studies [1]. While exact solubility values are not provided, IU1-248 is freely soluble in DMSO (≥83.33 mg/mL) and can be formulated in aqueous buffers (≥2.08 mg/mL in 10% DMSO/40% PEG300/5% Tween-80/45% saline) . In contrast, the poor solubility of IU1 impeded biophysical characterization attempts (ITC, SPR, MST) [1].

Solubility Assay Development Cell-based Studies

Computational Binding Score

Both IU1-47 and IU1-248 exhibited higher selectivity for USP14 over IsoT (USP5) compared to IU1 [1]. While exact IsoT IC50 values for IU1-248 are not reported, IU1-47—a close analog with similar binding mode—shows an IC50 of 20 μM against IsoT, corresponding to a ~33-fold selectivity window over USP14 . The shared binding pocket and structure-activity relationship suggest IU1-248 maintains comparable selectivity.

Selectivity USP5 IsoT

Synergy with PARG Inhibitor in TNBC

A 2.53 Å resolution X-ray crystal structure of USP14 catalytic domain bound to IU1-248 is publicly available (PDB: 6IIN) [1]. This structure reveals detailed molecular interactions including π-π stacking with H426 and Y436, and hydrophobic contacts with Y476 [1]. The availability of high-quality structural data enables rational experimental design, computational modeling, and SAR studies. No comparable high-resolution structures exist for IU1-47 or other IU1 derivatives except IU1-206 (PDB: 6IIM) [2].

Structural Biology PDB Mechanism of Action

IU1-248 Application Scenarios


High-Solubility Cell-Based USP14 Studies

IU1-248's 0.83 μM IC50 makes it suitable for cellular target engagement studies where low nanomolar potency is not required but robust inhibition is desired. The 10-fold improvement over IU1 allows for lower working concentrations (e.g., 2.5 μM for 48-hour treatments) [1], reducing off-target risk and compound consumption.

Combination Studies in PARPi-Resistant TNBC

Investigators exploring USP14 allostery, substrate recognition, or proteasome regulation should select IU1-248. The PDB 6IIN structure provides atomic-level detail of inhibitor binding [1], enabling mutagenesis studies (e.g., H426E, Y436A rescue experiments) [1] and computational docking of novel analogs.

Structure-Guided Drug Design with Co-Crystal Data

For high-throughput screens, biophysical assays (SPR, MST), or long-term cell culture studies, IU1-248's improved solubility relative to IU1 reduces precipitation artifacts and ensures consistent dosing [1]. Formulation guidelines (DMSO solubility ≥83 mg/mL; aqueous formulation ≥2.08 mg/mL) are available .

Selectivity-Controlled USP14 Target Validation

IU1-248 serves as an allosteric control for experiments using covalent inhibitors (b-AP15, VLX1570). Its distinct mechanism—steric blockade of ubiquitin access—enables dissection of active-site inhibition versus conformational regulation of USP14 [1].

Technical Documentation Hub

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